molecular formula C18H26O B11995969 2,6-Di(cyclohexylidene)cyclohexan-1-one CAS No. 3293-32-1

2,6-Di(cyclohexylidene)cyclohexan-1-one

Katalognummer: B11995969
CAS-Nummer: 3293-32-1
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: UXLWGCCTUFJXDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Di(cyclohexylidene)cyclohexan-1-one is an organic compound with the molecular formula C₁₈H₂₆O It is a derivative of cyclohexanone, featuring two cyclohexylidene groups attached to the cyclohexanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Di(cyclohexylidene)cyclohexan-1-one can be synthesized through the aldol condensation of cyclohexanone with cyclohexylideneacetone. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction conditions include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Di(cyclohexylidene)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield cyclohexylidene derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions at the cyclohexylidene groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of cyclohexylidene derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Di(cyclohexylidene)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Wirkmechanismus

The mechanism of action of 2,6-Di(cyclohexylidene)cyclohexan-1-one involves its interaction with molecular targets through its reactive keto-vinyl moieties. These moieties can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Diphenylcyclohexanone: Similar structure but with phenyl groups instead of cyclohexylidene groups.

    2,6-Dicyclohexylidenecyclohexanone: Another derivative with different substitution patterns.

    Cyclohexanone: The parent compound with a simpler structure.

Uniqueness

2,6-Di(cyclohexylidene)cyclohexan-1-one is unique due to its dual cyclohexylidene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming complex structures, making it valuable in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

3293-32-1

Molekularformel

C18H26O

Molekulargewicht

258.4 g/mol

IUPAC-Name

2,6-di(cyclohexylidene)cyclohexan-1-one

InChI

InChI=1S/C18H26O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H2

InChI-Schlüssel

UXLWGCCTUFJXDJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=C2CCCC(=C3CCCCC3)C2=O)CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.